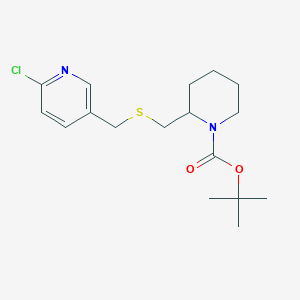![molecular formula C14H14O B13955244 4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)
4,6-Dimethyl-[1,1'-biphenyl]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups at the 4 and 6 positions and a hydroxyl group at the 2 position on the biphenyl structure. It is a colorless to pale yellow crystalline solid with a distinct aromatic odor. The molecular formula of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol is C14H14O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 4-bromotoluene and magnesium in anhydrous tetrahydrofuran (THF).
Coupling Reaction: The Grignard reagent is then reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere.
Hydroxylation: The final step involves the hydroxylation of 4,4’-dimethyl-1,1’-biphenyl to introduce the hydroxyl group at the 2 position, yielding 4,6-Dimethyl-[1,1’-biphenyl]-2-ol.
Industrial Production Methods
Industrial production of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Safety measures are strictly followed due to the toxicity of some reagents involved, such as thallium salts.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4,6-dimethylbiphenyl.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4,6-dimethyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 4,6-dimethylbiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their function. It can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: The parent compound with no substituents.
4,4’-Dimethylbiphenyl: Similar structure but lacks the hydroxyl group.
4,4’-Dimethyl-1,1’-biphenyl-2-ol: Similar structure but with different substitution pattern.
Uniqueness
4,6-Dimethyl-[1,1’-biphenyl]-2-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group at the 2 position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C14H14O |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
3,5-dimethyl-2-phenylphenol |
InChI |
InChI=1S/C14H14O/c1-10-8-11(2)14(13(15)9-10)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |
Clave InChI |
GHQKKXMTRJXSQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


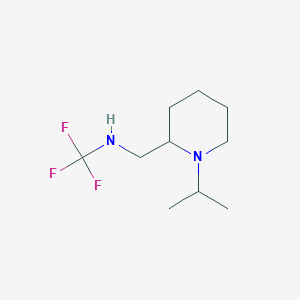
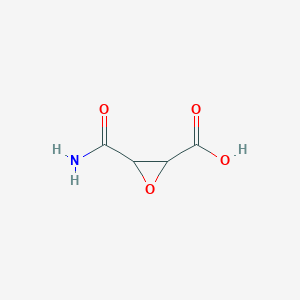


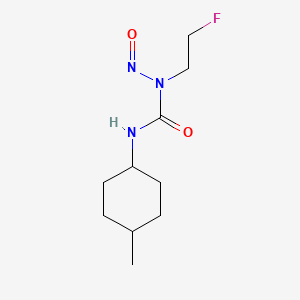
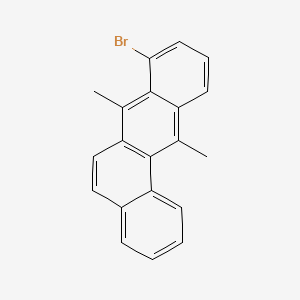

![2-Acetyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13955196.png)
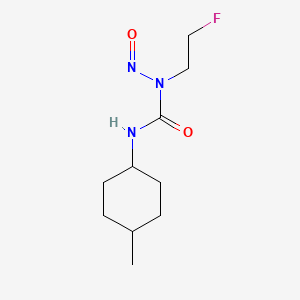

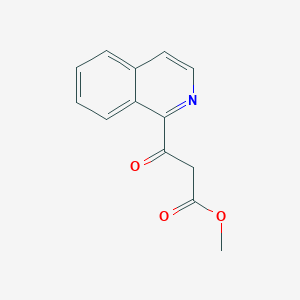
![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)
